molecular formula C27H19BrClN3OS B5963193 6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide

6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B5963193
M. Wt: 548.9 g/mol
InChI Key: JAMDWEIOOQJQLB-UHFFFAOYSA-N
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Description

6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as bromine, chlorine, and thiazole. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Bromine: Bromination of the quinoline core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and a halogenated ketone.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
  • 6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-chlorophenyl)quinoline-4-carboxamide

Uniqueness

6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the thiazole and quinoline rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrClN3OS/c1-15-6-8-17(9-7-15)24-14-22(21-13-19(28)10-11-23(21)30-24)26(33)32-27-31-25(16(2)34-27)18-4-3-5-20(29)12-18/h3-14H,1-2H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMDWEIOOQJQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NC(=C(S4)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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